2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]heptanehydrazide
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Overview
Description
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]heptanehydrazide is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high thermal stability and resistance to chemical degradation, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]heptanehydrazide typically involves the following steps:
Formation of the hydrazide: The initial step involves the reaction of heptanehydrazide with a fluorinating agent to introduce the fluorine atoms.
Condensation reaction: The fluorinated heptanehydrazide is then reacted with 2-hydroxynaphthaldehyde under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]heptanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or carboxylic acids, while reduction may produce fluorinated alcohols or amines.
Scientific Research Applications
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]heptanehydrazide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings, due to its thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]heptanehydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of microbial growth or modulation of cellular signaling pathways in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyloxirane: A fluorinated epoxide with similar thermal stability and chemical resistance.
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: A fluorinated acrylate used in surface functionalization and nanomaterial synthesis.
Uniqueness
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]heptanehydrazide stands out due to its unique combination of fluorinated and naphthyl groups, providing a balance of stability, reactivity, and potential bioactivity that is not commonly found in other fluorinated compounds.
Properties
Molecular Formula |
C18H9F13N2O2 |
---|---|
Molecular Weight |
532.3 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]heptanamide |
InChI |
InChI=1S/C18H9F13N2O2/c19-13(20,14(21,22)15(23,24)16(25,26)17(27,28)18(29,30)31)12(35)33-32-7-10-9-4-2-1-3-8(9)5-6-11(10)34/h1-7,34H,(H,33,35)/b32-7+ |
InChI Key |
KWELZZXBMJRHOZ-YOIUXKKVSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
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